1-(furan-2-ylcarbonyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide
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Overview
Description
1-(FURAN-2-CARBONYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with a piperidine derivative to form the intermediate. This intermediate is further reacted with a thiadiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol .
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-CARBONYL)-3-FURAN-2-YLMETHYL-THIOUREA: Similar in structure but with a thiourea group instead of a piperidine ring.
1-(FURAN-2-CARBONYL)-3-(2-TRIFLUOROMETHYL-PHENYL)-THIOUREA: Contains a trifluoromethyl-phenyl group instead of the methoxyphenyl group.
4-NITRO-BENZOIC ACID N’-(FURAN-2-CARBONYL)-HYDRAZIDE: Features a hydrazide group instead of the piperidine ring.
Uniqueness
The uniqueness of 1-(FURAN-2-CARBONYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-29-17-7-4-15(5-8-17)6-9-19-24-25-22(31-19)23-20(27)16-10-12-26(13-11-16)21(28)18-3-2-14-30-18/h2-5,7-8,14,16H,6,9-13H2,1H3,(H,23,25,27) |
InChI Key |
SKBKCWBSDIZMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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